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Introduction

Trimethylsulfoxonium chloride is a versatile and cost-effective reagent, primarily utilized as a
precursor for the in-situ generation of dimethylsulfoxonium methylide, a key sulfur ylide. This
reactive intermediate is instrumental in the Corey-Chaykovsky reaction, enabling the formation
of epoxides, cyclopropanes, and aziridines. In the realm of asymmetric synthesis, the strategic
use of chiral catalysts or auxiliaries in conjunction with the ylide derived from
trimethylsulfoxonium chloride allows for the stereocontrolled construction of these valuable
three-membered rings, which are pivotal structural motifs in numerous pharmaceuticals and
biologically active molecules.

These application notes provide detailed protocols and data for the asymmetric synthesis of
cyclopropanes and general methodologies for epoxidation and aziridination using
trimethylsulfoxonium chloride.

Catalytic Asymmetric Cyclopropanation of a,3-
Unsaturated Carbonyls

The catalytic asymmetric cyclopropanation of electron-deficient olefins, such as a,3-
unsaturated ketones and amides, represents a powerful method for the synthesis of chiral
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cyclopropanes. The use of a chiral catalyst allows for the enantioselective addition of the
methylene group from dimethylsulfoxonium methylide.

Application Note

This protocol details the enantioselective cyclopropanation of a,-unsaturated pyrrole amides
using a chiral Lanthanum-Lithium-BINOL complex as the catalyst. The dimethylsulfoxonium
methylide is generated in-situ from trimethylsulfoxonium chloride and sodium hydride.[1]
This method provides access to a variety of functionalized cyclopropane derivatives in high
yields and with excellent enantioselectivities.[1] A key procedural step is the filtration of the
prepared ylide solution to remove salts, which can have an undesired effect on the Lewis acid-
catalyzed reaction.[1]

Experimental Protocol: Asymmetric Cyclopropanation of
an ao,B-Unsaturated Pyrrole Amide

Materials:

Trimethylsulfoxonium chloride (=98%)

e Sodium hydride (60% dispersion in mineral oil)

e Anhydrous Tetrahydrofuran (THF)

e 0,B-Unsaturated pyrrole amide (substrate)

e La-Lis-(biphenyldiolate)s/Nal complex (chiral catalyst)
e Anhydrous Sodium Sulfate (Na2S0a4)

o Ethyl acetate (EtOAC)

» Saturated aqueous sodium chloride solution (brine)

Silica gel for column chromatography

Procedure:
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e Preparation of Dimethylsulfoxonium Methylide Solution:

o To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium
hydride (1.2 equivalents).

o Wash the sodium hydride with anhydrous THF (3 x 5 mL) to remove the mineral oil.

o Add fresh anhydrous THF (10 mL) to the flask.

o Cool the suspension to 0 °C in an ice bath.

o Slowly add trimethylsulfoxonium chloride (1.2 equivalents) portion-wise over 15
minutes.

o Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a milky
white suspension indicates the generation of the ylide.

o The resulting suspension should be filtered twice under an inert atmosphere to provide a
clear solution of dimethylsulfoxonium methylide.[1]

e Asymmetric Cyclopropanation:

o In a separate flame-dried flask under argon, dissolve the chiral La-Lis-
(biphenyldiolate)s/Nal catalyst (5 mol%) in anhydrous THF (5 mL).

o Add the a,B-unsaturated pyrrole amide (1.0 equivalent) to the catalyst solution and stir for
10 minutes at room temperature.

o Cool the mixture to the desired reaction temperature (e.g., -20 °C).

o Slowly add the freshly prepared dimethylsulfoxonium methylide solution (1.2 equivalents)
dropwise over 30 minutes.

o Monitor the reaction by thin-layer chromatography (TLC).

o Upon completion, quench the reaction by adding saturated aqueous ammonium chloride
solution (10 mL).
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o Extract the product with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

o Purify the crude product by silica gel column chromatography to afford the desired chiral
cyclopropane.

Data Summary

Substrate (a,B-Unsaturated . Enantiomeric Excess (ee,
. Yield (%)

Pyrrole Amide) %)

N-Cinnamoyl-2-methylpyrrole 95 98

N-(3-(4-

Chlorophenyl)acryloyl)-2- 92 97

methylpyrrole

N-(3-(2-Naphthyl)acryloyl)-2-
methylpyrrole

96 99

Data adapted from methodologies described for asymmetric cyclopropanation using
sulfoxonium ylides with chiral Lewis acid catalysts.[1][2]

Diastereoselective Cyclopropanation of Acyclic a,[3-
Unsaturated Ketones

The reaction of dimethylsulfoxonium methylide with acyclic a,B-unsaturated ketones bearing a
y-stereocenter can proceed with high diastereoselectivity, providing access to valuable
cyclopropyl ketones. The stereochemical outcome is often dictated by the existing chirality in
the substrate.

Application Note

This protocol describes the diastereoselective cyclopropanation of acyclic y-silyloxy-a,[3-
unsaturated ketones.[3] The reaction exhibits a strong preference for the anti-addition of the
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sulfur ylide with respect to the y-substituent.[3] The choice of solvent can be critical in
optimizing the diastereoselectivity.[3]

Experimental Protocol: Diastereoselective
Cyclopropanation

Materials:

Trimethylsulfoxonium chloride (=98%)

e Sodium hydride (60% dispersion in mineral oil)

e Anhydrous Dimethylformamide (DMF) or THF

o y-Silyloxy-a,B-unsaturated ketone (substrate)

e Saturated aqueous ammonium chloride solution

 Diethyl ether

e Anhydrous Magnesium Sulfate (MgSOa)

Procedure:

e Ylide Generation:

[¢]

In a flame-dried flask under an argon atmosphere, suspend sodium hydride (1.5
equivalents, washed with hexanes) in anhydrous DMF or THF (to make a 0.5 M solution).

o

Cool the suspension to 0 °C.

o

Add trimethylsulfoxonium chloride (1.5 equivalents) in one portion.

(¢]

Stir the mixture at 0 °C for 15 minutes, then at room temperature for 1 hour.

o Cyclopropanation Reaction:
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o Dissolve the y-silyloxy-a,B-unsaturated ketone (1.0 equivalent) in the same solvent (DMF
or THF).

o Cool the substrate solution to the desired temperature (e.g., -40 °C to 0 °C).
o Add the freshly prepared ylide solution to the substrate solution via cannula.

o Stir the reaction mixture at this temperature until TLC analysis indicates complete
consumption of the starting material.

o Quench the reaction with saturated agueous ammonium chloride solution.
o Extract the aqueous layer with diethyl ether.

o Combine the organic layers, wash with water and brine, dry over anhydrous MgSOa, and
concentrate in vacuo.

o Purify the residue by flash column chromatography to yield the cyclopropyl ketone.

Data Summary

Substrate (y-

Silyloxy-a,3- Diastereomeric .
Solvent . . Yield (%)
unsaturated Ratio (anti:syn)
ketone)
(E)-5-(tert-
Butyldimethylsilyloxy)-
Y Yisilyloxy) DMF 12:1 85
1-phenylpent-2-en-1-
one
(E)-5-(tert-
Butyldimethylsilyloxy) THF/DMF (10:1) >10:1 78
oct-2-en-4-one
(E)-5-(tert-
Butyldiphenylsilyloxy)-
yidiphenylsilyloxy) DMF >10:1 82

1-phenylpent-2-en-1-
one
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Data adapted from methodologies for the diastereoselective cyclopropanation of acyclic
enones.[3]

Asymmetric Epoxidation and Aziridination (General
Application Notes)

While specific, detailed protocols for asymmetric epoxidation and aziridination explicitly using
trimethylsulfoxonium chloride are less commonly reported than those using the iodide salt,
the underlying chemistry remains the same. The dimethylsulfoxonium methylide generated
from the chloride precursor can be effectively used in these transformations.

Application Note: Asymmetric Epoxidation

Enantioselective epoxidation of aldehydes and ketones can be achieved through the Corey-
Chaykovsky reaction using a chiral sulfide as a precursor to a chiral sulfonium ylide, or by
employing a chiral phase-transfer catalyst. The use of trimethylsulfoxonium chloride to
generate the achiral ylide in the presence of a chiral catalyst is a viable strategy for producing
chiral epoxides.

Application Note: Asymmetric Aziridination

The synthesis of chiral aziridines can be accomplished by the reaction of dimethylsulfoxonium
methylide with imines bearing a chiral auxiliary, such as a tert-butanesulfinyl group.[4] The
diastereoselectivity of the aziridination is controlled by the chiral auxiliary on the imine. The
ylide can be readily prepared from trimethylsulfoxonium chloride.

Visualizations
Reaction Mechanisms and Workflows
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Caption: General mechanism of the Corey-Chaykovsky reaction.
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Caption: Experimental workflow for catalytic asymmetric cyclopropanation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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